2-Amino-3-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

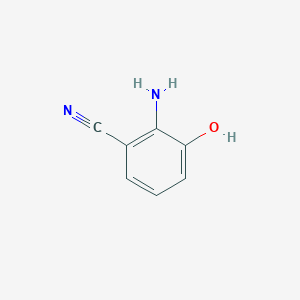

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(10)7(5)9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWWVLVYSOCRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579287 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211172-52-0 | |

| Record name | 2-Amino-3-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-3-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of proposed synthetic routes for 2-amino-3-hydroxybenzonitrile, a potentially valuable building block in medicinal chemistry and materials science. Due to the absence of established protocols in publicly available literature, this document outlines three plausible, multi-step synthetic pathways. These routes are predicated on well-established organic transformations and commercially available starting materials. The proposed strategies include: 1) the amination of a brominated precursor, 2) a Sandmeyer reaction involving a diaminophenol intermediate, and 3) the conversion of a carboxylic acid via an amide intermediate. This guide offers detailed, generalized experimental protocols for each key transformation, supported by structured data tables and workflow diagrams to facilitate laboratory investigation and methods development.

Introduction

This compound is an aromatic compound featuring amino, hydroxyl, and nitrile functional groups in a specific ortho- and meta-relationship. This unique substitution pattern makes it an attractive scaffold for the synthesis of novel heterocyclic compounds and as a fragment in drug discovery programs. However, a survey of the scientific literature reveals a notable lack of published, validated synthetic procedures for this specific molecule. This guide aims to bridge this gap by proposing three distinct and logical synthetic strategies. The information presented herein is intended to serve as a foundational resource for researchers seeking to develop a robust and efficient synthesis of this compound.

Proposed Synthetic Routes

Three primary synthetic pathways are proposed, each commencing from a different, readily accessible starting material.

Route 1: Amination of 2-Bromo-3-hydroxybenzonitrile

This route leverages the commercially available 2-bromo-3-hydroxybenzonitrile and proposes a final-step amination, likely via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3]

Reaction Scheme:

Table 1: Key Components for Buchwald-Hartwig Amination

| Component | Example | Role | Molar Equivalents |

| Starting Material | 2-Bromo-3-hydroxybenzonitrile | Aryl halide | 1.0 |

| Ammonia Source | Ammonia, Benzophenone imine, etc. | Nucleophile | 1.2 - 2.0 |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst | 0.01 - 0.05 |

| Ligand | XPhos, SPhos, BINAP | Stabilizes catalyst | 0.02 - 0.10 |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates amine | 1.5 - 3.0 |

| Solvent | Toluene, Dioxane, THF | Reaction medium | - |

Experimental Protocol (Generalized):

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the base, 2-bromo-3-hydroxybenzonitrile, and the ammonia source.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Stir the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Proposed workflow for Route 1.

Route 2: Sandmeyer Reaction from 2,3-Diaminophenol

This pathway begins with the synthesis of 2,3-diaminophenol, which is then subjected to a selective diazotization followed by a Sandmeyer cyanation. The Sandmeyer reaction is a classic method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[4][5][6]

Reaction Scheme:

-

2,3-Dinitrophenol --(H₂, Pd/C)--> 2,3-Diaminophenol

-

2,3-Diaminophenol --(NaNO₂, HCl)--> Diazonium salt intermediate

-

Diazonium salt intermediate --(CuCN)--> this compound

Table 2: Reagents and Conditions for Route 2

| Step | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |

| 1. Reduction | 2,3-Dinitrophenol | H₂ (gas), Pd/C (10%) | Ethanol | Room temperature, 4h | 2,3-Diaminophenol |

| 2. Diazotization | 2,3-Diaminophenol | NaNO₂, HCl | Water | 0 - 5 °C | Diazonium salt |

| 3. Cyanation | Diazonium salt | CuCN | Water | 60 - 100 °C | This compound |

Experimental Protocol (Generalized):

-

Reduction of 2,3-Dinitrophenol:

-

Dissolve 2,3-dinitrophenol in ethanol in a hydrogenation vessel.[7]

-

Add a catalytic amount of palladium on carbon (10%).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until hydrogen uptake ceases.

-

Filter the catalyst and concentrate the filtrate to obtain 2,3-diaminophenol.

-

-

Selective Diazotization and Sandmeyer Cyanation:

-

Dissolve the 2,3-diaminophenol in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The selective diazotization of the amino group ortho to the hydroxyl group is anticipated but may require optimization.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Heat the reaction mixture to promote the substitution and evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent.

-

Wash the organic extracts, dry, and purify by column chromatography.

-

Caption: Proposed workflow for Route 2.

Route 3: Conversion of 2-Amino-3-hydroxybenzoic Acid

This approach involves the conversion of the carboxylic acid functionality of 2-amino-3-hydroxybenzoic acid (3-hydroxyanthranilic acid) into a nitrile. This is typically achieved by first forming the primary amide, followed by dehydration.

Reaction Scheme:

-

2-Amino-3-hydroxybenzoic acid --(SOCl₂, then NH₃)--> 2-Amino-3-hydroxybenzamide

-

2-Amino-3-hydroxybenzamide --(Dehydrating agent)--> this compound

Table 3: Reagents and Conditions for Route 3

| Step | Starting Material | Key Reagents | Solvent | Dehydrating Agent | Product |

| 1. Amidation | 2-Amino-3-hydroxybenzoic acid | SOCl₂, NH₃ (aq) | Toluene, THF | - | 2-Amino-3-hydroxybenzamide |

| 2. Dehydration | 2-Amino-3-hydroxybenzamide | P₂O₅, POCl₃, SOCl₂ | Toluene, Acetonitrile | P₂O₅, POCl₃, SOCl₂ | This compound |

Experimental Protocol (Generalized):

-

Synthesis of 2-Amino-3-hydroxybenzamide:

-

Suspend 2-amino-3-hydroxybenzoic acid in a suitable solvent like toluene.

-

Add thionyl chloride dropwise and heat the mixture to reflux to form the acid chloride.

-

After cooling, carefully add the acid chloride solution to a cooled aqueous solution of ammonia to precipitate the amide.

-

Filter, wash with water, and dry the crude 2-amino-3-hydroxybenzamide.

-

-

Dehydration of 2-Amino-3-hydroxybenzamide:

-

Suspend the dried amide in an inert solvent such as toluene or acetonitrile.

-

Add a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[8][9]

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and quench by carefully adding it to ice-water.

-

Neutralize with a base and extract the product with an organic solvent.

-

Dry the organic layer and purify the product by column chromatography.

-

Caption: Proposed workflow for Route 3.

Conclusion

While a direct, published synthesis for this compound remains elusive, this technical guide has outlined three scientifically sound, albeit theoretical, synthetic strategies. Each proposed route utilizes well-documented chemical transformations and starts from either commercially available or readily synthesizable precursors. The provided generalized protocols and tabulated data are intended to serve as a robust starting point for researchers to undertake the experimental validation and optimization required to achieve an efficient synthesis of this target molecule. The successful development of a synthetic route to this compound would provide valuable access to a novel chemical scaffold for further exploration in drug discovery and materials science.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. WO2001030746A1 - Method for preparing a hydroxybenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Amino-3-hydroxybenzonitrile is limited. This guide provides a comprehensive overview of available information, supplemented with data from closely related isomers and theoretical predictions to offer a thorough understanding of its chemical characteristics.

Introduction

This compound is a substituted aromatic compound featuring amino, hydroxyl, and nitrile functional groups. This unique arrangement of functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science. Its structural similarity to known bioactive molecules warrants a detailed investigation of its chemical properties. This guide summarizes the known data for this compound and provides a comparative analysis with its isomers to predict its behavior and facilitate its use in research and development.

Physicochemical Properties

Directly available data for this compound is sparse. The following table summarizes the known information and provides a comparative look at the properties of its isomers to offer estimated values and context.

| Property | This compound (CAS: 211172-52-0) | 2-Aminobenzonitrile[1][2] | 3-Hydroxybenzonitrile | 4-Amino-3-hydroxybenzonitrile[3] | 2-Amino-6-hydroxybenzonitrile[4] |

| Molecular Formula | C₇H₆N₂O | C₇H₆N₂ | C₇H₅NO | C₇H₆N₂O | C₇H₆N₂O |

| Molecular Weight | 134.138 g/mol | 118.14 g/mol | 119.12 g/mol | 134.14 g/mol | 134.14 g/mol |

| Appearance | Liquid (at 96% purity) | Not specified | Not specified | Not specified | Not specified |

| Melting Point | Not available | Not available | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available | Not available |

| pKa | Not available (Predicted acidic and basic sites) | Not available | Not available | Not available | Not available |

| LogP | Not available | Not available | Not available | 0.6 (Predicted) | 1.2 (Predicted) |

Spectroscopic Properties (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the amino, hydroxyl, and nitrile groups. The protons of the amino and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display seven signals corresponding to the seven carbon atoms. The carbon atom of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the nitrile group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), and the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹).[5] The aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (134.138 g/mol ). Fragmentation patterns are likely to involve the loss of small molecules such as HCN, CO, and NH₃.

Reactivity and Stability

The reactivity of this compound is governed by its three functional groups:

-

Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also imparts basic properties to the molecule.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cycloaddition reactions.

The close proximity of the amino and hydroxyl groups may lead to intramolecular hydrogen bonding, which can influence its physical properties and reactivity. The compound should be stored in a cool, dry place away from oxidizing agents to ensure its stability.

Experimental Protocols

As a specific synthesis protocol for this compound is not documented in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry reactions and synthesis of its isomers.[6][7]

Proposed Synthesis: A potential route could involve the ortho-amination of 3-hydroxybenzonitrile. This could be achieved through a directed ortho-metalation followed by reaction with an electrophilic aminating agent. Alternatively, selective hydroxylation of 2-aminobenzonitrile at the 3-position could be explored, although this might present challenges with regioselectivity.

Caption: Proposed synthetic pathway for this compound.

General Characterization Workflow: For a novel or poorly characterized compound like this compound, a systematic characterization workflow is essential.

Caption: General workflow for the characterization of a novel compound.

Potential Applications in Drug Development

The structural motifs present in this compound are found in various biologically active molecules. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The nitrile group can serve as a bioisostere for other functional groups or as a handle for further chemical modification. Given the limited data, initial research could focus on screening this compound for various biological activities, such as enzyme inhibition or receptor binding, to uncover its therapeutic potential. For instance, some substituted aminobenzonitriles have been investigated for their role in interacting with proteins like human serum albumin.[8]

Conclusion

This compound represents a promising yet underexplored chemical entity. While direct experimental data is scarce, this guide provides a foundational understanding of its predicted chemical properties through a comparative analysis of its isomers. The proposed synthetic and characterization workflows offer a roadmap for researchers to further investigate this compound. Future experimental studies are crucial to validate these predictions and unlock the full potential of this compound in drug discovery and other scientific disciplines.

References

- 1. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Amino-3-hydroxybenzonitrile | C7H6N2O | CID 10197719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-hydroxybenzonitrile | C7H6N2O | CID 54228773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 7. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]

- 8. Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile cobalt(ii) with HSA: an experimental and molecular dynamic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Spectrometric Analysis of 2-Amino-3-hydroxybenzonitrile: A Technical Overview

Introduction

2-Amino-3-hydroxybenzonitrile is an aromatic organic compound featuring amino, hydroxyl, and nitrile functional groups. This unique substitution pattern makes it a molecule of interest in medicinal chemistry and materials science. A thorough structural characterization is fundamental for its application, relying on a combination of spectroscopic and spectrometric techniques. This guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

While comprehensive, peer-reviewed spectroscopic data for this specific isomer is not extensively published, this document compiles predicted data based on established principles of spectroscopy and data from structurally similar compounds. It also outlines detailed, generalized experimental protocols for obtaining such data, intended for researchers and professionals in drug development and chemical analysis.

Data Presentation

The following tables summarize the predicted spectroscopic and spectrometric data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | Doublet of doublets | 1H | H-5 |

| ~6.8 - 7.0 | Doublet of doublets | 1H | H-6 |

| ~6.6 - 6.8 | Doublet of doublets | 1H | H-4 |

| ~5.0 - 6.0 (broad) | Singlet | 1H | -OH |

| ~4.0 - 5.0 (broad) | Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-3 (-OH) |

| ~140 | C-2 (-NH₂) |

| ~130 | C-5 |

| ~120 | C-4 |

| ~118 | C-6 |

| ~117 | -CN |

| ~100 | C-1 |

Solvent: DMSO-d₆. Chemical shifts are estimates.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 2220 - 2230 | Strong, Sharp | C≡N stretching |

| 1600 - 1620 | Strong | N-H scissoring |

| 1450 - 1580 | Medium-Strong | Aromatic C=C bending |

| 1200 - 1300 | Strong | C-O stretching |

| 1100 - 1200 | Strong | C-N stretching |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Exact Mass (Monoisotopic) | 134.04801 Da |

| Predicted [M+H]⁺ (ESI) | 135.0553 |

| Predicted [M-H]⁻ (ESI) | 133.0408 |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

¹H NMR Acquisition:

-

The experiment is performed on a 400 MHz (or higher) NMR spectrometer.[1]

-

The spectrometer is tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.

-

A standard one-pulse ¹H acquisition sequence is used.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

A total of 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The same sample is used for ¹³C NMR acquisition on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).[1]

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for complete relaxation of quaternary carbons.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Multiple scans (e.g., 16-32) are co-added to enhance the signal-to-noise ratio.

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Data Acquisition (ESI-MS):

-

The analysis is performed on a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

The prepared solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

The ion source parameters (e.g., spray voltage, capillary temperature, gas flows) are optimized to achieve a stable spray and maximize the signal of the ion of interest.[2]

-

Mass spectra are acquired in both positive and negative ion modes to detect protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to determine the accurate mass and elemental composition.

-

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

References

Synthesis of 2-Amino-3-hydroxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-amino-3-hydroxybenzonitrile, a valuable building block in medicinal chemistry and drug development. This document outlines the core starting materials, detailed experimental protocols, and quantitative data to facilitate the efficient and reproducible synthesis of this target molecule.

Synthetic Pathway Overview

The synthesis of this compound can be effectively achieved through a two-step process commencing with the commercially available starting material, 3-hydroxybenzonitrile. The synthetic strategy involves an initial electrophilic nitration of the benzene ring, followed by the reduction of the introduced nitro group to the desired amine.

The key steps are:

-

Nitration of 3-Hydroxybenzonitrile: This step introduces a nitro group at the 2-position of the aromatic ring to yield 3-hydroxy-2-nitrobenzonitrile.

-

Reduction of 3-Hydroxy-2-nitrobenzonitrile: The nitro group of the intermediate is then selectively reduced to an amino group to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-nitrobenzonitrile (Nitration)

The nitration of 3-hydroxybenzonitrile is a critical step that requires careful control of reaction conditions to favor the formation of the desired ortho-nitro isomer. The hydroxyl group is an ortho-, para-director, while the cyano group is a meta-director. This leads to the formation of both 2-nitro and 4-nitro isomers, which will necessitate purification.

Methodology:

A stirred suspension of 3-hydroxybenzaldehyde (a similar substrate) in dichloromethane at room temperature is treated with tetrabutylammonium hydrogen sulphate followed by isopropyl nitrate.[1] This method has been shown to produce a mixture of 2-nitro and 4-nitro isomers.[1] A similar procedure can be adapted for 3-hydroxybenzonitrile.

Detailed Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzonitrile (10.0 g, 83.9 mmol) in dichloromethane (100 mL).

-

To the stirred solution, add tetrabutylammonium hydrogen sulphate (1.42 g, 4.2 mmol, 5 mol%).

-

From the dropping funnel, add isopropyl nitrate (11.0 g, 105 mmol, 1.25 equiv.) dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude mixture of 3-hydroxy-2-nitrobenzonitrile and 3-hydroxy-4-nitrobenzonitrile.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to separate the isomers.[1]

Quantitative Data for Nitration of 3-Hydroxybenzaldehyde (Analogous Reaction) [1]

| Parameter | Value |

| Starting Material | 3-Hydroxybenzaldehyde |

| Reagents | Isopropyl nitrate, Tetrabutylammonium hydrogen sulphate |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Combined Yield | 90% |

| Isomer Ratio (ortho:para) | 3:1 (67% 3-hydroxy-2-nitrobenzaldehyde, 23% 3-hydroxy-4-nitrobenzaldehyde) |

Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group in 3-hydroxy-2-nitrobenzonitrile to an amine is a standard transformation. A common and effective method involves the use of stannous chloride (SnCl₂) in an acidic medium.[2]

Methodology:

The aromatic nitro compound is treated with an excess of stannous chloride dihydrate in the presence of a proton source, typically hydrochloric acid in ethanol. The reaction is heated to reflux to ensure complete conversion.

Detailed Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxy-2-nitrobenzonitrile (5.0 g, 30.5 mmol) in ethanol (100 mL).

-

To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (20.6 g, 91.5 mmol, 3.0 equiv.) in concentrated hydrochloric acid (20 mL).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a 2M sodium hydroxide solution until the pH is basic (pH 8-9). This may result in the precipitation of tin salts.[2]

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data for Nitro Group Reduction

| Parameter | Value |

| Starting Material | Aromatic Nitro Compound |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Acid | Concentrated Hydrochloric Acid |

| Solvent | Ethanol |

| Temperature | Reflux (80-90 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-90% (based on typical yields for this reaction) |

Conclusion

The synthesis of this compound from 3-hydroxybenzonitrile provides a reliable and scalable route to this important chemical intermediate. While the initial nitration step may require careful optimization and purification to isolate the desired 2-nitro isomer, the subsequent reduction of the nitro group is a robust and high-yielding transformation. This guide provides the necessary experimental details and quantitative data to support researchers in the successful synthesis of this compound for applications in drug discovery and development.

References

Potential Biological Activity of 2-Amino-3-hydroxybenzonitrile: A Technical Guide

Introduction

2-Amino-3-hydroxybenzonitrile is a small organic molecule featuring a benzene ring substituted with an amino, a hydroxyl, and a nitrile functional group. The spatial arrangement of these groups suggests the potential for diverse biological activities, drawing parallels from related chemical structures such as aminophenols and benzonitriles, which are known to exhibit a range of pharmacological effects. This document aims to provide a comprehensive overview of the potential biological activities of this compound, detailed experimental protocols for their investigation, and illustrative signaling pathways.

Physicochemical Properties (Hypothetical)

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior. While experimental data for this compound is scarce, Table 1 presents a hypothetical summary of key properties that would be critical for its evaluation.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₆N₂O | Defines the elemental composition. |

| Molecular Weight | 134.14 g/mol | Influences absorption and distribution. |

| LogP | (Predicted) | Indicates lipophilicity and membrane permeability. |

| pKa | (Predicted) | Determines the ionization state at physiological pH. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. |

Table 1: Hypothetical Physicochemical Properties of this compound.

Potential Biological Activities and Supporting Evidence from Analogs

Based on the activities of structurally related compounds, this compound could plausibly exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties. For instance, 2-hydroxybenzonitrile has demonstrated activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism often involves the disruption of the bacterial cell membrane. The presence of both a hydroxyl and an amino group on the benzonitrile scaffold of this compound could modulate this activity.

Anticancer Activity

Derivatives of related compounds, such as 2-amino-5-formylbenzonitrile, have been explored for their potential to inhibit enzymes involved in cancer-related pathways.[1] Furthermore, other small molecules containing the aminobenzonitrile scaffold have been investigated as kinase inhibitors, a common strategy in cancer therapy. The cytotoxic potential of this compound against various cancer cell lines would be a primary area of investigation.

Anti-inflammatory Activity

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a target for many anti-inflammatory drugs. Derivatives of 2-amino-5-formylbenzonitrile have been studied for their COX-2 inhibitory potential.[1] The structural features of this compound suggest it could also be evaluated for similar activity.

Quantitative Data on Analogous Compounds

To provide a framework for how the biological activity of this compound could be presented, the following tables summarize hypothetical quantitative data.

| Bacterial Strain | Compound | MIC (µg/mL) |

| Staphylococcus aureus | This compound | Data Not Available |

| Escherichia coli | This compound | Data Not Available |

| Pseudomonas aeruginosa | This compound | Data Not Available |

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | This compound | Data Not Available |

| A549 | Lung Carcinoma | This compound | Data Not Available |

| HeLa | Cervical Adenocarcinoma | This compound | Data Not Available |

Table 3: Hypothetical Half-maximal Inhibitory Concentration (IC₅₀) Data for Cytotoxicity.

| Enzyme | Compound | IC₅₀ (µM) |

| Cyclooxygenase-2 (COX-2) | This compound | Data Not Available |

Table 4: Hypothetical Half-maximal Inhibitory Concentration (IC₅₀) Data for Enzyme Inhibition.

Detailed Experimental Protocols

The following are detailed, generalized protocols for assessing the potential biological activities of a novel compound like this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculation: Add the diluted bacterial suspension to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring absorbance at 600 nm.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Test compound

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

COX-2 Enzyme Inhibition Assay

Objective: To evaluate the inhibitory effect of the compound on COX-2 activity.

Materials:

-

Test compound

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Assay buffer

-

Detection reagent (e.g., a colorimetric or fluorescent probe for prostaglandin production)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer.

-

Compound Incubation: Add various concentrations of the test compound to the wells containing the enzyme and incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate at 37°C for a specified time.

-

Detection: Stop the reaction and add the detection reagent.

-

Data Analysis: Measure the signal (absorbance or fluorescence) and calculate the percentage of inhibition. Determine the IC₅₀ value.

Visualizations

The following diagrams illustrate a general experimental workflow for screening a novel compound and a hypothetical signaling pathway that could be modulated by a biologically active agent.

Caption: Generalized workflow for the screening and development of a novel bioactive compound.

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for the systematic evaluation of this and other novel chemical entities. Further research is warranted to synthesize, characterize, and empirically test this compound to elucidate its true pharmacological profile.

References

An In-depth Technical Guide to 2-Amino-3-hydroxybenzonitrile for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on 2-Amino-3-hydroxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and drug discovery. Benzonitrile derivatives are significant pharmacophores found in a variety of pharmaceuticals. This document outlines its chemical identity, properties, and a representative synthetic approach, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with an amino group at the second position, a hydroxyl group at the third position, and a nitrile group at the first position.

CAS Number: 211172-52-0[1]

Chemical Structure: The structure consists of a central benzene ring with three functional groups: an amino (-NH2) group, a hydroxyl (-OH) group, and a nitrile (-C≡N) group. The relative positions of these groups are critical to the molecule's chemical reactivity and potential biological activity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | [1] |

| Molecular Weight | 134.138 g/mol | [1] |

| Appearance | Liquid (No data available for solid form) | [1] |

| Purity | 96% | [1] |

| InChI Key | JJWWVLVYSOCRPL-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A representative, though not specific, protocol for the synthesis of a related compound, 4-amino-3-hydroxybenzonitrile, involves the deprotection of a carbamate precursor.[2] This type of reaction is a common final step in the synthesis of aromatic amines.

Representative Deprotection Protocol for an Aminohydroxybenzonitrile:

This protocol is based on the synthesis of 4-amino-3-hydroxybenzonitrile trifluoroacetic acid salt from its BOC-protected precursor and should be considered a general example.[2]

Materials:

-

1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (precursor)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Suspend the BOC-protected precursor, 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (e.g., 24 g, 0.102 mole), in dichloromethane (e.g., 1000 ml).[2]

-

Cool the suspension to 0 °C in an ice bath.

-

Add trifluoroacetic acid (e.g., 100 ml, 1.29 mole) to the cooled suspension in one portion.[2]

-

Stir the resulting solution for 30 minutes at 0 °C, followed by stirring for an additional 4 hours at the same temperature.[2]

-

Monitor the reaction for completion using an appropriate analytical method (e.g., TLC or LC-MS).

-

Upon completion, the product can be isolated. In the cited example for the 4-amino isomer, a precipitate forms which is then further processed.[2]

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a substituted aminohydroxybenzonitrile, highlighting the key stages from starting materials to the final product.

Caption: Generalized synthetic workflow for a substituted aminohydroxybenzonitrile.

Applications in Drug Development

Substituted benzonitriles are a class of compounds with significant interest in drug discovery. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets.[3] For instance, benzonitriles have been investigated as inhibitors of enzymes like aromatase for the treatment of estrogen-dependent diseases.[3] The presence of amino and hydroxyl groups on the benzonitrile scaffold of this compound provides multiple points for further chemical modification, allowing for the generation of libraries of compounds for screening against various therapeutic targets. The "magic methyl" effect, observed when a methyl group is introduced, can enhance metabolic stability and binding affinity, a principle that can be applied to derivatives of this compound.[4] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide: Theoretical Studies of 2-Amino-3-hydroxybenzonitrile

Executive Summary

This technical guide provides a detailed overview of the theoretical approaches used to study aminohydroxybenzonitrile derivatives, with a specific focus on the methodologies applicable to 2-Amino-3-hydroxybenzonitrile. Due to a lack of specific published theoretical studies on this compound at the time of this report, this document outlines the established computational protocols, expected data outcomes, and interpretive frameworks based on studies of analogous compounds. The guide covers molecular geometry optimization, vibrational and spectroscopic analysis (FT-IR, FT-Raman, NMR, UV-Vis), and the evaluation of electronic properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP). All methodologies and data presentations are structured to support research and drug development efforts.

Introduction

This compound is a substituted aromatic nitrile containing amino and hydroxyl functional groups. These groups are known to be crucial in establishing intermolecular interactions, particularly hydrogen bonding, which is of significant interest in medicinal chemistry and materials science. Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for elucidating the molecule's structural characteristics, vibrational modes, electronic properties, and reactivity. This understanding is critical for predicting the molecule's behavior in biological systems and for designing novel therapeutics.

Theoretical and Experimental Protocols

The following sections detail the standard computational and experimental methodologies that would be employed in a comprehensive study of this compound.

Computational Methodology

A typical theoretical study would involve geometry optimization and subsequent property calculations using a program suite like Gaussian. The Density Functional Theory (DFT) method, particularly with the B3LYP functional, is widely used for its balance of accuracy and computational cost. A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally chosen to accurately describe the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

Experimental Protocols:

-

FT-IR Spectroscopy: The FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained in the 4000–100 cm⁻¹ range using a spectrometer equipped with a Nd:YAG laser for excitation.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆, with Tetramethylsilane (TMS) as the internal standard.

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be measured in a suitable solvent (e.g., ethanol) across a wavelength range of 200–800 nm using a UV-Vis spectrophotometer.

The workflow for a comprehensive theoretical study is outlined in the diagram below.

Data Presentation and Analysis

Although specific data for this compound is unavailable, this section outlines how the results of a theoretical study would be structured and interpreted.

Molecular Geometry

Following geometry optimization, the key structural parameters such as bond lengths, bond angles, and dihedral angles would be tabulated. These calculated values are typically compared with experimental data from X-ray crystallography if available for the molecule or similar compounds. This comparison helps to validate the chosen computational method.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is for illustrative purposes only and does not contain real calculated data.)

| Parameter | Bond | Calculated Length (Å) | Parameter | Angle | Calculated Angle (°) |

| Bond Lengths | C1-C2 | 1.40 | Bond Angles | C6-C1-C2 | 120.0 |

| C-N (cyano) | 1.16 | C1-C2-N | 179.0 | ||

| C-O (hydroxyl) | 1.36 | C2-C3-O | 118.0 | ||

| C-N (amino) | 1.38 | C3-C4-N | 121.0 |

Vibrational Analysis

The calculated vibrational frequencies are used to assign the bands observed in the experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. The assignments are based on the potential energy distribution (PED) of each vibrational mode.

Table 2: Hypothetical Vibrational Wavenumbers and Assignments for this compound (Note: This table is for illustrative purposes only and does not contain real calculated data.)

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment (PED %) |

| 3450 | 3452 | 3455 | ν(N-H) symmetric stretch |

| 3350 | 3351 | 3358 | ν(O-H) stretch |

| 2230 | 2232 | 2235 | ν(C≡N) stretch |

| 1620 | 1621 | 1625 | δ(NH₂) scissoring |

| 1280 | 1278 | 1282 | ν(C-O) stretch |

NMR Analysis

The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated shifts are then correlated with the experimental data to confirm the molecular structure and aid in the assignment of signals.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests that the molecule is more reactive. These orbitals are visualized to understand the regions of electron density involved in electronic excitations.

The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The color-coding on the MESP surface indicates the electrostatic potential, with red representing electron-rich (negative potential) regions and blue representing electron-poor (positive potential) regions. For this compound, the nitrogen of the cyano group and the oxygen of the hydroxyl group would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential.

Conclusion

While a dedicated theoretical study on this compound is not currently present in the surveyed literature, the computational methodologies for such an analysis are well-established. A combination of DFT calculations (B3LYP/6-311++G(d,p)) and experimental spectroscopic techniques (FT-IR, FT-Raman, NMR, UV-Vis) would provide a comprehensive understanding of its structural, vibrational, and electronic properties. The insights gained from such a study would be invaluable for its potential applications in drug design and materials science, particularly in understanding its reactivity and intermolecular interactions. This guide provides a robust framework for undertaking and interpreting such a theoretical investigation.

An In-depth Technical Guide to 2-Amino-3-hydroxybenzonitrile: Discovery and History

This technical guide provides a comprehensive overview of 2-Amino-3-hydroxybenzonitrile, focusing on its discovery, synthesis, and physicochemical properties. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its bifunctional nature, possessing amino, hydroxyl, and nitrile groups, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This guide delves into the historical context of its synthesis and presents detailed experimental protocols and characterization data.

History and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzonitriles. The synthesis of aminobenzonitriles and hydroxybenzonitriles has been a subject of extensive research due to their utility as intermediates in the preparation of pharmaceuticals, dyes, and agrochemicals.

The preparation of compounds with this substitution pattern can be conceptually traced back to fundamental reactions in organic chemistry, such as the Sandmeyer reaction for the introduction of a nitrile group and various methods for the reduction of nitro groups and the introduction of hydroxyl groups onto an aromatic ring. A notable method for the preparation of this compound is documented in a patent application from 2008, which describes its synthesis as an intermediate for pharmacologically active piperidinone derivatives[1]. This indicates its role as a key component in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many properties are derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O | - |

| Molecular Weight | 134.14 g/mol | - |

| CAS Number | 211172-52-0 | [2][3][4][5] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| logP (computed) | 1.1 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 1 | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a corresponding nitro-substituted precursor. The following experimental protocol is adapted from the procedure described in patent WO2008110793A1[1].

Experimental Protocol: Reduction of 2-Nitrobenzene-1,3-diol

Objective: To synthesize this compound by the catalytic hydrogenation of 2-nitrobenzene-1,3-diol.

Materials:

-

2-Nitrobenzene-1,3-diol

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reactions under inert atmosphere and hydrogenation.

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: A mixture of 2-nitrobenzene-1,3-diol (1.0 eq) and 10% Pd/C (10% by weight of the starting material) in ethanol is prepared in a reaction vessel suitable for hydrogenation.

-

Hydrogenation: The reaction vessel is purged with an inert gas and then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Work-up: Upon completion of the reaction, the hydrogen source is removed, and the vessel is purged with an inert gas. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with ethanol.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then purified by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., a 6:4 v/v mixture) to afford this compound. The patent cited a yield of 37% for a similar transformation[1].

Synthetic Pathway Visualization

The synthetic pathway described above can be visualized as follows:

References

In-Depth Technical Guide: Solubility and Stability of 2-Amino-3-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of the chemical compound 2-Amino-3-hydroxybenzonitrile. The information is intended to support research, development, and formulation activities involving this molecule. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported qualitative information, predicted physicochemical properties, and detailed, standardized experimental protocols for determining these critical parameters.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented below. These values are a combination of predicted and limited experimental observations.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₆N₂O | ChemScene |

| Molecular Weight | 134.14 g/mol | ChemScene |

| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred |

| Water Solubility | Predicted to be soluble. | Bide Pharmatech |

| Organic Solvent Solubility | Soluble in polar solvents. A patent describing its synthesis indicates solubility in a hexane/ethyl acetate mixture. | CymitQuimica, Google Patents |

| Topological Polar Surface Area (TPSA) | 70.04 Ų | ChemScene |

| Predicted LogP | 0.84608 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Experimental Protocols

The following sections detail standardized experimental methodologies for the quantitative determination of the solubility and stability of this compound. These protocols are based on established pharmaceutical industry practices and can be adapted for specific laboratory settings.

Solubility Determination: Shake-Flask Method

This protocol describes the equilibrium solubility assessment of this compound in various solvents.

1. Materials and Equipment:

-

This compound (purity >99%)

-

Solvents: Purified water, Phosphate buffer pH 7.4, 0.1 N HCl, and selected organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide).

-

Scintillation vials or glass test tubes with screw caps.

-

Orbital shaker or rotator capable of maintaining a constant temperature.

-

Analytical balance.

-

Centrifuge.

-

HPLC system with a UV detector or a validated analytical method for quantification.

-

pH meter.

2. Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

1. Materials and Equipment:

-

This compound (purity >99%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV/DAD or MS detector

2. General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to the target concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

3. Specific Stress Conditions:

-

Acidic Hydrolysis: Mix the drug solution with 0.1 N HCl and keep at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the drug solution with 0.1 N NaOH and keep at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the drug to dry heat in an oven (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines.

Visualizations

Workflow for Solubility and Stability Assessment

Caption: A logical workflow for the comprehensive assessment of solubility and stability of a chemical compound.

Potential Degradation Pathway

Caption: A hypothetical degradation pathway for this compound under hydrolytic and oxidative stress.

In-Depth Technical Guide to Quantum Chemical Calculations for 2-Amino-3-hydroxybenzonitrile

For Immediate Release

A Comprehensive Computational Framework for the Theoretical Analysis of 2-Amino-3-hydroxybenzonitrile in Drug Discovery and Materials Science

This technical guide presents a detailed protocol for conducting quantum chemical calculations on this compound, a molecule of interest for researchers, scientists, and drug development professionals. While, to date, no specific computational studies have been published on this particular molecule, this document synthesizes established and widely accepted methodologies from computational chemistry literature on analogous aromatic compounds. The aim is to provide a robust framework for future in silico investigations.

The electronic structure, molecular geometry, and vibrational properties of this compound are fundamental to its reactivity and potential biological activity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive means to elucidate these characteristics, offering critical insights that can accelerate experimental research and rational design efforts.

Core Computational Methodology: Density Functional Theory

For a molecule of this nature, Density Functional Theory (DFT) is the recommended computational approach, providing an optimal balance between accuracy and computational expense. The combination of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is a well-established level of theory for reliable prediction of geometries, vibrational spectra, and electronic properties of organic molecules. The use of a triple-zeta basis set augmented with diffuse (++) and polarization (d,p) functions ensures a flexible and accurate description of the electron distribution, which is crucial for molecules with heteroatoms and potential non-covalent interactions.

Detailed Computational Protocols

A systematic computational investigation of this compound involves several key steps, from initial structure generation to in-depth analysis of its electronic properties.

Geometry Optimization

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a full geometry optimization, where the molecule's energy is minimized with respect to all atomic coordinates. The calculation is considered converged when the forces on each atom approach zero.

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is imperative. This analysis serves two primary functions:

-

Verification of Minimum Energy: The absence of any imaginary frequencies confirms that the optimized structure is a true energetic minimum.

-

Prediction of Spectroscopic Data: The calculation yields the harmonic vibrational frequencies and intensities, which can be used to simulate the molecule's Infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. It is standard practice to apply a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated frequencies to correct for anharmonicity and other theoretical approximations.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap typically implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. By mapping the electrostatic potential onto the electron density surface, one can identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). This analysis is particularly valuable in drug design for predicting intermolecular interactions and binding site recognition.[1][2][3]

Data Presentation

For clarity and comparative analysis, all quantitative data derived from these calculations should be systematically organized. The following tables provide a template for presenting the key findings. Note: The values presented are illustrative and should be replaced with actual calculated data.

Table 1: Optimized Geometrical Parameters (Illustrative) This table should list the key bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees) of the optimized molecular structure. A corresponding diagram with atom numbering is essential for interpretation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-NH₂ | ~1.38 | |

| C-OH | ~1.36 | |

| C-CN | ~1.44 | |

| C≡N | ~1.16 | |

| Bond Angles (°) | C-C-C (aromatic) | ~119 - 121 |

| C-C-NH₂ | ~120 | |

| C-C-OH | ~120 | |

| C-O-H | ~109 |

Table 2: Calculated Vibrational Frequencies (Illustrative Sample) This table should detail the most significant calculated vibrational modes, their scaled and unscaled frequencies (in cm⁻¹), IR and Raman intensities, and the assignment to specific molecular motions.

| Mode | Frequency (cm⁻¹) (Unscaled) | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Assignment |

| ν₁ | ~3550 | ~3433 | High | N-H asymmetric stretch |

| ν₂ | ~3460 | ~3346 | High | N-H symmetric stretch |

| ν₃ | ~3100 | ~2997 | Moderate | O-H stretch |

| ν₄ | ~2235 | ~2161 | Very High | C≡N stretch |

| ν₅ | ~1625 | ~1571 | High | N-H scissoring |

| ν₆ | ~1585 | ~1532 | Moderate | Aromatic C=C stretch |

Table 3: Key Electronic Properties (Illustrative) This table summarizes the crucial electronic descriptors of the molecule.

| Property | Value (eV) |

| HOMO Energy | ~ -5.9 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 3.9 |

| Dipole Moment (Debye) | ~ 3.0 - 4.0 |

| Ionization Potential | ~ 5.9 |

| Electron Affinity | ~ 2.0 |

Visualization of Computational Workflow

To ensure a clear and logical progression of the computational study, the following workflow is recommended.

Caption: A logical workflow for the quantum chemical analysis of this compound.

This comprehensive computational guide provides the necessary framework for a thorough theoretical investigation of this compound. The insights gained from such a study will be invaluable for understanding its fundamental chemical properties and guiding its potential applications in science and medicine.

References

Methodological & Application

The Emergence of 2-Amino-3-hydroxybenzonitrile Derivatives as Novel Fluorescent Probes

Researchers are exploring the potential of 2-Amino-3-hydroxybenzonitrile as a versatile scaffold for the development of novel fluorescent probes. While direct applications of the core molecule are not yet widely documented, its inherent structural features—a donor-acceptor system and sites for chemical modification—make it a promising candidate for creating sensitive and selective sensors for various biological analytes and environmental monitoring.

The fundamental principle behind the use of this compound as a fluorescent probe lies in its electronic properties. The amino and hydroxyl groups act as electron donors, while the nitrile group serves as an electron acceptor. This intramolecular charge transfer (ICT) character is often associated with fluorescence.[1][2] By modifying this core structure, researchers can tune the probe's photophysical properties and introduce specific recognition sites for target molecules. This allows for the design of probes that exhibit a fluorescent response—either an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in wavelength—upon binding to a specific analyte.[3]

The development of such probes is of significant interest in drug discovery and biomedical research.[4][5][6] Fluorescent probes enable the visualization of cellular processes in real-time, offering insights into drug-target interactions and the mechanisms of disease.[2][]

Hypothetical Application: A pH-Sensing Fluorescent Probe

Based on the structure of this compound, a hypothetical fluorescent probe, hereafter referred to as AHB-pH , could be designed to detect changes in intracellular pH. The phenolic hydroxyl group and the aromatic amino group are sensitive to protonation and deprotonation, which would, in turn, affect the intramolecular charge transfer and thus the fluorescence properties of the molecule.

Quantitative Data Summary

The following table summarizes the hypothetical photophysical and performance data for the proposed AHB-pH probe.

| Parameter | Value | Conditions |

| Excitation Wavelength (λex) | 405 nm | pH 7.4 in PBS |

| Emission Wavelength (λem) | 488 nm | pH 7.4 in PBS |

| Quantum Yield (ΦF) | 0.65 | pH 7.4 in PBS |

| Molar Absorptivity (ε) | 2.5 x 10⁴ M⁻¹cm⁻¹ | pH 7.4 in PBS |

| pH Range (linear) | 4.5 - 8.5 | - |

| pKa | 6.8 | - |

| Response Time | < 1 minute | - |

| Cell Permeability | High | Live cells |

| Cytotoxicity | Low | Up to 50 µM |

Experimental Protocols

Protocol 1: Synthesis of the Hypothetical AHB-pH Probe

This protocol describes a general method for the synthesis of a functionalized this compound derivative for pH sensing.

Materials:

-

This compound

-

A suitable reactive derivative for conjugation (e.g., an alkyl halide with a terminal reactive group)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Add the reactive derivative (1.1 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at 60°C for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro pH Titration and Spectroscopic Analysis

This protocol details the steps to characterize the pH-dependent fluorescence of the AHB-pH probe.

Materials:

-

AHB-pH stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) solutions of varying pH (4.0 to 9.0)

-

Fluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of PBS buffers with pH values ranging from 4.0 to 9.0.

-

For each pH value, prepare a 10 µM solution of AHB-pH in the respective PBS buffer.

-

Record the absorption spectra of each solution using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra of each solution using a fluorometer, with the excitation wavelength set to 405 nm.

-

Plot the fluorescence intensity at 488 nm against the pH to determine the pKa value.

Protocol 3: Live Cell Imaging of Intracellular pH

This protocol outlines the procedure for using the AHB-pH probe to visualize intracellular pH in living cells.[8]

Materials:

-

Live cells (e.g., HeLa cells) cultured on glass-bottom dishes

-

AHB-pH stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)

Procedure:

-

Cell Culture: Culture cells to the desired confluency on glass-bottom dishes.[8]

-

Probe Loading:

-

Prepare a working solution of the AHB-pH probe by diluting the stock solution in cell culture medium to a final concentration of 5-10 µM.[8]

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.[8]

-

Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[8]

-

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.[8]

-

-

Imaging:

-

Add fresh, pre-warmed PBS or cell culture medium to the cells.

-

Image the cells using a fluorescence microscope with excitation at ~405 nm and emission detection at ~488 nm.

-

Visualizations

Caption: Experimental workflow for probe synthesis and application.

Caption: Proposed pH-sensing mechanism of the AHB-pH probe.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Fluorescent Probes Can Enhance Drug Delivery | Drug Discovery And Development [labroots.com]

- 5. monash.edu [monash.edu]